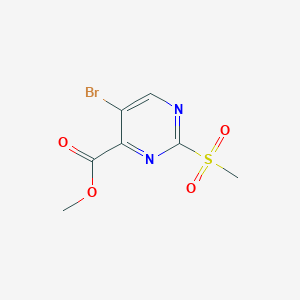

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-2-methylsulfonylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O4S/c1-14-6(11)5-4(8)3-9-7(10-5)15(2,12)13/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAFWUQJFVDYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1Br)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670604 | |

| Record name | Methyl 5-bromo-2-(methanesulfonyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060795-14-3 | |

| Record name | Methyl 5-bromo-2-(methanesulfonyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prevalence in nature, most notably as a fundamental component of nucleic acids, allows pyrimidine-based molecules to readily interact with biological systems.[1] This inherent biocompatibility, coupled with the versatility of its chemical modification, has made the pyrimidine ring a privileged structure in the design of novel drugs targeting a wide array of diseases, including cancer, viral infections, and bacterial illnesses.[1][2] The strategic placement of various functional groups on the pyrimidine ring can modulate the molecule's physicochemical properties and biological activity, making it a highly adaptable platform for drug development.

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is a highly functionalized pyrimidine derivative of significant interest in synthetic and medicinal chemistry. The presence of a bromine atom, a methylsulfonyl group, and a methyl carboxylate ester provides multiple points for further chemical elaboration, making it a valuable building block for the synthesis of more complex molecules. The electron-withdrawing nature of the methylsulfonyl group at the 2-position and the carboxylate at the 4-position activates the pyrimidine ring for nucleophilic aromatic substitution, a key reaction in the construction of diverse molecular libraries for drug screening. This guide provides a comprehensive overview of the synthesis and characterization of this important synthetic intermediate.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid. The first step involves the esterification of the carboxylic acid, followed by the oxidation of the thioether to a sulfone.

Step 1: Esterification of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

The initial step is the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard esterification reaction, often carried out using methanol in the presence of an acid catalyst.

Reaction Scheme:

A general procedure for this esterification involves dissolving 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid in methanol, followed by the addition of a catalytic amount of a strong acid, such as sulfuric acid. The reaction mixture is then heated to reflux.

Step 2: Oxidation of Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate to the Sulfone

The second and final step is the oxidation of the methylthioether group to the corresponding methylsulfonyl group. This transformation is a critical step that significantly alters the electronic properties of the pyrimidine ring. The resulting sulfone is a much better leaving group in nucleophilic aromatic substitution reactions. A common and effective oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA).

Reaction Scheme:

The reaction is typically carried out by dissolving the thioether in a suitable solvent, such as dichloromethane, and then adding m-CPBA portion-wise at a reduced temperature to control the exothermicity of the reaction.

Detailed Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

-

5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM, anhydrous)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Step-by-Step Synthesis

Part A: Synthesis of Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

-

To a solution of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (e.g., 10.0 g, 1.0 eq) in methanol (100 mL), slowly add concentrated sulfuric acid (1 mL).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Pour the residue into ice-water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate as a solid. The product can be used in the next step without further purification if deemed sufficiently pure by TLC and ¹H NMR analysis.

Part B: Synthesis of this compound

-

Dissolve Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (e.g., 5.0 g, 1.0 eq) in anhydrous dichloromethane (100 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA (approximately 2.2 equivalents, considering the purity) in portions, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data for this compound.

Note: While experimental data for the precursor is available, specific, experimentally-derived spectroscopic data for the final product, this compound, is not readily found in the cited literature. The following data is therefore predicted based on the known spectroscopic properties of the precursor and related pyrimidine sulfone derivatives.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O₄S |

| Molecular Weight | 295.11 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two singlets. The downfield shift of the pyrimidine proton (H-6) is anticipated due to the strong electron-withdrawing effect of the adjacent sulfonyl and carboxylate groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.1 | s | 1H | Pyrimidine H-6 |

| ~4.1 | s | 3H | OCH₃ |

| ~3.5 | s | 3H | SO₂CH₃ |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyrimidine ring carbons will be significantly influenced by the substituents.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~165 | C-2 (pyrimidine) |

| ~160 | C-4 (pyrimidine) |

| ~145 | C-6 (pyrimidine) |

| ~120 | C-5 (pyrimidine) |

| ~54 | OCH₃ |

| ~40 | SO₂CH₃ |

FT-IR Spectroscopy (Predicted)

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1730 | C=O stretching (ester) |

| ~1570, ~1450 | C=N and C=C stretching (pyrimidine ring) |

| ~1330, ~1150 | Asymmetric and symmetric SO₂ stretching |

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in a roughly 1:1 ratio).

| m/z | Assignment |

| 294/296 | [M]⁺ |

| 263/265 | [M - OCH₃]⁺ |

| 215/217 | [M - SO₂CH₃]⁺ |

Reaction Mechanism: Oxidation of Thioether to Sulfone

The oxidation of the thioether to the sulfone with m-CPBA proceeds through a stepwise mechanism. The sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This initially forms a sulfoxide intermediate. With an excess of the oxidizing agent, the sulfoxide is further oxidized to the sulfone.

Safety and Handling

-

This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

m-CPBA: This is a strong oxidizing agent and can be shock-sensitive. It should be handled with care, avoiding contact with metals and combustible materials. Store refrigerated.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. The synthetic route described in this guide, involving esterification followed by oxidation, is a reliable method for its preparation. The provided characterization data, while predictive, offers a solid framework for the identification and quality control of the synthesized product. Researchers utilizing this compound are encouraged to perform their own detailed analytical characterization to confirm its structure and purity. The strategic positioning of its functional groups opens up a wide range of possibilities for further chemical transformations, solidifying its importance in the ongoing quest for new and effective therapeutic molecules.

References

- Kumar, A., & Sharma, S. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(12), e2100252.

- Gajera, D. G., et al. (2016). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend.

- Singh, P., & Kaur, M. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(3), 634.

- Verma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1301, 137351.

Sources

Physicochemical properties of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate

An In-Depth Technical Guide to Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, outline robust synthetic and analytical protocols, and explore its chemical reactivity and vast potential in the synthesis of complex molecular architectures.

Core Chemical Identity and Physicochemical Properties

This compound is a trifunctional pyrimidine derivative. The strategic placement of a bromine atom, a methylsulfonyl group, and a methyl ester on the pyrimidine core makes it a highly versatile intermediate for constructing diverse chemical libraries.[1] The pyrimidine ring itself is a privileged scaffold, frequently found in pharmaceuticals due to its ability to engage in various biological interactions.[2]

The methylsulfonyl group at the C2 position acts as a strong electron-withdrawing group, while the bromine at C5 provides a handle for cross-coupling reactions. The methyl carboxylate at C4 offers another site for chemical modification.[1] This combination of functionalities allows for sequential and regioselective modifications, a highly desirable trait in multi-step organic synthesis.

Structural and Property Overview

The fundamental identifiers and properties of this compound are summarized below. It is important to note that while some data is experimentally determined, other values are predicted based on its structure and data from its direct precursor.

| Parameter | Value | Reference |

| CAS Number | 1060795-14-3 | [3][4] |

| Molecular Formula | C₇H₇BrN₂O₄S | [1] |

| Molecular Weight | 295.11 g/mol | [1][4] |

| Appearance | Crystalline Solid (Predicted) | [1] |

| InChI | 1S/C7H7BrN2O4S/c1-14-6(11)5-4(8)3-9-7(10-5)15(2,12)13/h3H,1-2H3 | [1] |

| SMILES | COC(=O)C1=NC(=NC=C1Br)S(=O)(=O)C | [1] |

| Storage | 2-8°C, under inert atmosphere | [1] |

-

A Note on the Precursor: Much of the available literature data pertains to the direct synthetic precursor, Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate (CAS: 50593-91-4). This thioether has a reported melting point of 67°C and slight solubility in water (0.42 g/L).[5] The oxidation to the target sulfone is expected to increase polarity and potentially alter these values.

Synthesis and Purification Workflow

The most direct and widely adopted synthetic route to this compound involves the oxidation of its methylsulfanyl (thioether) analog.[1] This strategy is favored due to the accessibility of the thioether precursor and the high efficiency of thioether-to-sulfone oxidation reactions.

Synthetic Workflow Diagram

The overall two-stage process, starting from the corresponding carboxylic acid, is illustrated below. This workflow ensures high purity of the final product through controlled, sequential reactions and purification steps.

Caption: Two-step synthesis of the target compound.

Experimental Protocol 1: Synthesis of Precursor (Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate)

This protocol details the Fischer esterification of the starting carboxylic acid. The use of a strong acid catalyst is essential to drive the reaction towards the ester product.

Materials:

-

5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq)

-

Methanol (MeOH, ~4 mL per gram of acid)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Dissolve 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid in methanol in a round-bottom flask equipped with a reflux condenser.[5]

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for approximately 24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and then pour it into a beaker containing ice water.

-

Extract the aqueous mixture with dichloromethane (3x volumes).

-

Combine the organic phases and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, is typically a yellow solid and can be used in the next step with or without further purification. An 80% yield has been reported for this procedure.[5]

Experimental Protocol 2: Oxidation to Target Compound

This protocol uses meta-Chloroperoxybenzoic acid (m-CPBA), a common and effective oxidant for converting thioethers to sulfones. The reaction is performed at low temperatures to control its exothermicity.

Materials:

-

Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 eq)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Silica gel for chromatography

Procedure:

-

Dissolve the precursor thioether in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Cool the solution to 0°C using an ice bath.

-

Add m-CPBA portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-7 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by silica gel column chromatography to obtain the final product, this compound. A yield of approximately 75-80% can be expected.[1]

Spectroscopic and Analytical Characterization

Rigorous characterization is crucial to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a clear fingerprint of the molecule. Oxidation of the sulfur atom from a thioether to a sulfone induces a significant downfield shift for the adjacent methyl protons due to the increased electron-withdrawing nature of the sulfonyl group.

| Compound | Pyrimidine-H (s, 1H) | Ester-CH₃ (s, 3H) | Sulfur-CH₃ (s, 3H) | Reference |

| Precursor (Thioether) | δ 8.72 ppm | δ 4.01 ppm | δ 2.58 ppm | [5] |

| Target (Sulfone) | ~δ 8.8-9.0 ppm | ~δ 4.0-4.1 ppm | ~δ 3.2-3.4 ppm | Predicted |

Infrared (IR) Spectroscopy

The transition from the thioether precursor to the sulfone target is most definitively observed in the IR spectrum by the appearance of two strong, characteristic stretching bands for the S=O bonds.

Predicted IR Peaks for Target Compound:

-

~1730 cm⁻¹ (C=O): Strong, sharp peak for the ester carbonyl stretch.

-

~1350-1300 cm⁻¹ (S=O): Strong, sharp peak for the asymmetric sulfonyl stretch.

-

~1160-1120 cm⁻¹ (S=O): Strong, sharp peak for the symmetric sulfonyl stretch.

-

~3000-2850 cm⁻¹ (C-H): Aliphatic C-H stretches for the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. A key validation feature is the isotopic pattern of bromine. Naturally occurring bromine is a ~1:1 mixture of ⁷⁹Br and ⁸¹Br, which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

-

Precursor (Thioether): LCMS (ESI) shows [M+H]⁺ at m/z 263/265.[5]

-

Target (Sulfone): The expected [M+H]⁺ peaks would be at m/z 295/297 . Observing this characteristic doublet is strong evidence for the presence of a single bromine atom in the structure.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively to build molecular complexity.

Reactivity Map

Caption: Reactivity sites of the title compound.

-

C5-Bromine (Cross-Coupling): The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkynyl groups at this position, serving as a powerful tool for generating analogs and exploring structure-activity relationships (SAR).[1]

-

C2-Methylsulfonyl Group (SₙAr): The methylsulfonyl moiety is a potent activating group and an excellent leaving group for nucleophilic aromatic substitution (SₙAr). The electron-deficient nature of the pyrimidine ring facilitates the displacement of the sulfone by various nucleophiles, such as amines, thiols, or alkoxides, providing straightforward access to 2-substituted pyrimidine derivatives.[1][6]

-

C4-Methyl Ester (Functionalization): The ester group can be readily transformed. Saponification (hydrolysis) yields the corresponding carboxylic acid, which can participate in further reactions or serve as a key polar group for biological interactions.[7] Alternatively, direct amidation with amines can generate a diverse set of amides, or reduction can furnish the primary alcohol, opening up further synthetic avenues.[1]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Hazards: The compound is classified as an irritant.[8] Direct contact with skin and eyes should be avoided. Ingestion and inhalation must be prevented.[9]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C).[1]

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its trifunctional nature allows for controlled, regioselective modifications, making it an indispensable tool for medicinal chemists and researchers aiming to synthesize novel compounds for drug discovery and materials science. The robust synthetic protocols, clear analytical signatures, and well-defined reactivity profile described in this guide provide a solid foundation for its effective utilization in the laboratory.

References

-

ACS Publications. Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction | The Journal of Organic Chemistry. [Link]

-

ACS Publications. Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives | Organic Letters. [Link]

-

National Institutes of Health (NIH). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]

-

MDPI. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

-

Hoffman Fine Chemicals. CAS RN 1060795-14-3 | Methyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate. [Link]

-

National Institutes of Health (NIH). This compound | C7H7BrN2O4S | CID 45588266 - PubChem. [Link]

-

Arctom Scientific. CAS NO. 1060795-14-3 | this compound. [Link]

-

National Institutes of Health (NIH). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

Sources

- 1. This compound (1060795-14-3) for sale [vulcanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. arctomsci.com [arctomsci.com]

- 5. METHYL 5-BROMO-2-(METHYLSULFANYL)-4-PYRIMIDINECARBOXYLATE, 97 CAS#: 50593-91-4 [amp.chemicalbook.com]

- 6. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 30321-94-9: 5-bromo-2-(methylsulfonyl)pyrimidine-4-car… [cymitquimica.com]

- 8. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic data (NMR, IR, MS) of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages foundational spectroscopic principles and comparative data from its direct precursor, Methyl 5-bromo-2-(methylthio)-4-pyrimidinecarboxylate, to offer a robust predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features. This document is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related pyrimidine sulfones.

Introduction and Molecular Overview

This compound (Figure 1) is a functionalized pyrimidine derivative. The pyrimidine core is a key scaffold in numerous biologically active molecules, including nucleobases and various pharmaceuticals. The substituents on this particular molecule—a bromine atom, a methylsulfonyl group, and a methyl carboxylate group—impart specific chemical properties that are crucial for its reactivity and potential biological activity. The electron-withdrawing nature of the sulfonyl and carboxylate groups, combined with the halogen, makes the pyrimidine ring electron-deficient, influencing its interaction with biological targets.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O₄S | [1] |

| Molecular Weight | 295.11 g/mol | [1] |

| CAS Number | 1060795-14-3 | |

| Appearance | Expected to be a crystalline solid |

Figure 1: Chemical Structure of this compound

Caption: Structure of the target compound.

Synthesis Pathway and Its Influence on Spectroscopic Analysis

The most logical and common synthetic route to this compound is the oxidation of its thioether precursor, Methyl 5-bromo-2-(methylthio)-4-pyrimidinecarboxylate. This transformation is pivotal as it directly influences the expected changes in the spectroscopic data.

Experimental Protocol: Oxidation of Methyl 5-bromo-2-(methylthio)-4-pyrimidinecarboxylate

-

Dissolution: Dissolve Methyl 5-bromo-2-(methylthio)-4-pyrimidinecarboxylate in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Oxidation: Cool the solution in an ice bath and add a controlled amount (typically 2.2 equivalents for full oxidation to the sulfone) of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with a reducing agent solution (e.g., sodium thiosulfate) to destroy excess peroxide, followed by washing with a base (e.g., sodium bicarbonate solution) to remove acidic byproducts.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

The success of this synthesis is confirmed by spectroscopic analysis, which will show the disappearance of the thioether signals and the appearance of new signals corresponding to the sulfone.

Caption: Synthetic pathway to the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below is a predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, with a comparison to its thioether precursor.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, with three distinct singlet signals. The key diagnostic change from the precursor will be the downfield shift of the methyl group attached to the sulfur atom due to the strong electron-withdrawing effect of the two oxygen atoms in the sulfonyl group.

Table 2: Predicted ¹H NMR Data and Comparison with Precursor

| Protons | Predicted Chemical Shift (δ, ppm) for Sulfone | Experimental Chemical Shift (δ, ppm) for Thioether[2] | Rationale for Shift |

| Pyrimidine-H | ~9.0 - 9.2 | 8.72 | The oxidation of sulfur to a sulfone increases the electron-withdrawing nature of the substituent at C2, deshielding the adjacent proton at C6. |

| O-CH₃ | ~4.0 - 4.1 | 4.01 | Minor change expected as this group is relatively distant from the site of oxidation. |

| S-CH₃ | ~3.3 - 3.5 | 2.58 | Significant downfield shift due to the strong deshielding effect of the two oxygen atoms in the sulfonyl group. |

Solvent: CDCl₃, Standard: TMS

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide further structural confirmation. The most notable change will be the significant downfield shift of the carbon atom of the methyl group attached to the sulfur.

Table 3: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~163 - 165 | Typical range for an ester carbonyl carbon. |

| C2 (C-S) | ~168 - 170 | The carbon bearing the sulfonyl group will be significantly deshielded. |

| C4 (C-COO) | ~158 - 160 | Deshielded due to attachment to nitrogen and the carboxylate group. |

| C5 (C-Br) | ~120 - 125 | Carbon attached to bromine. |

| C6 (C-H) | ~155 - 158 | Deshielded due to adjacent nitrogen atoms. |

| O-CH₃ | ~53 - 55 | Typical range for a methyl ester carbon. |

| S-CH₃ | ~40 - 45 | The oxidation from a thioether to a sulfone causes a significant downfield shift for this carbon. |

Solvent: CDCl₃

Caption: General NMR data acquisition workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most telling feature in the IR spectrum of this compound will be the strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1730 - 1750 | Strong | C=O stretch (ester) | Characteristic stretching frequency for an ester carbonyl group. |

| ~1550 - 1600 | Medium | C=N and C=C stretches (pyrimidine ring) | Aromatic and heteroaromatic ring vibrations. |

| ~1300 - 1350 | Strong | Asymmetric SO₂ stretch | A key diagnostic peak for the presence of a sulfone group. |

| ~1140 - 1160 | Strong | Symmetric SO₂ stretch | Another key diagnostic peak for the sulfone group. |

| ~1200 - 1300 | Strong | C-O stretch (ester) | Stretching vibration of the ester C-O bond. |

The presence of two strong bands in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹ is a definitive indicator of the successful oxidation of the thioether to the sulfone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, we would expect to see the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Rationale |

| 294/296 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio for M and M+2). |

| 263/265 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 215/217 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical. |

| 79 | [SO₂CH₃]⁺ | Fragment corresponding to the methylsulfonyl group. |

The presence of the isotopic pattern for bromine in the molecular ion and its fragments is a crucial piece of evidence for the identity of the compound.

Caption: General mass spectrometry workflow.

Conclusion

While experimental spectra for this compound are not widely published, a thorough understanding of spectroscopic principles and comparative analysis with its thioether precursor allows for a detailed and reliable prediction of its spectral characteristics. The key diagnostic features to confirm the identity of this compound are the significant downfield shift of the S-CH₃ protons in the ¹H NMR spectrum, the strong symmetric and asymmetric S=O stretching bands in the IR spectrum, and the correct molecular ion with the characteristic bromine isotope pattern in the mass spectrum. This guide provides a solid framework for researchers working on the synthesis and characterization of this and similar pyrimidine sulfones, enabling them to confidently interpret their analytical data.

References

-

PubChem. This compound. [Link]

Sources

No Publicly Available Research Data for CAS Number 879334-31-9

Despite a comprehensive search across multiple scientific and chemical databases, no specific information, research applications, or technical data could be found for the chemical compound designated by CAS number 879334-31-9. This prevents the creation of the requested in-depth technical guide.

A Chemical Abstracts Service (CAS) Registry Number is a unique identifier assigned to a specific chemical substance. The absence of publicly available information for a given CAS number can be attributed to several factors:

-

Confidentiality and Proprietary Research: The compound may be a novel substance under active investigation by a private entity, such as a pharmaceutical or biotechnology company. In such cases, details regarding its structure, synthesis, and applications are often kept confidential as proprietary information or a trade secret until patent applications are published or the research is otherwise disclosed.

-

Recent Assignment: The CAS number may have been recently assigned to a newly synthesized compound, and research findings have not yet been published in peer-reviewed literature or other public forums.

-

Typographical Error: It is possible that the provided CAS number contains a typographical error. A search for a structurally similar CAS number, 477334-31-9 , revealed a compound identified as 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)propan-1-one. However, without further clarification, it cannot be confirmed that this is the intended compound of interest.

-

Limited Scientific Interest or Discontinued Research: The compound may have been synthesized and characterized, but did not exhibit significant biological activity or other properties to warrant further public research and publication.

Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including its research applications, mechanism of action, experimental protocols, or any associated signaling pathways.

It is recommended to verify the correctness of the CAS number. If the number is confirmed to be accurate, the lack of public information likely indicates that the compound is part of an ongoing, unpublished research effort.

An In-depth Technical Guide to the Reactivity Profile of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate

For Correspondence: [AI Assistant's Contact Information]

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate (CAS RN: 1060795-14-3), a highly activated heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. The strategic positioning of a bromine atom at the 5-position, a methyl carboxylate group at the 4-position, and a highly labile methylsulfonyl group at the 2-position of the pyrimidine core renders this molecule a potent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This document elucidates the underlying principles governing its reactivity, provides field-proven insights into its synthetic utility, and offers detailed experimental protocols for its application in the construction of diverse molecular architectures.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its prevalence in FDA-approved drugs, spanning oncology, infectious diseases, and neurological disorders, underscores its versatility as a privileged structure.[1] The ability to functionalize the pyrimidine ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound emerges as a particularly valuable building block in this context, designed for efficient and regioselective elaboration.

Molecular Profile and Physicochemical Properties

Before delving into the reactivity of this compound, it is essential to understand its fundamental characteristics.

| Property | Value | Source |

| CAS Number | 1060795-14-3 | [2][3][4] |

| Molecular Formula | C₇H₇BrN₂O₄S | [2] |

| Molecular Weight | 295.11 g/mol | [3] |

| Physical State | Solid | [2] |

| Storage | Sealed in dry, Store at 4 to 8 °C | [2] |

The Heart of Reactivity: An Electron-Deficient Pyrimidine Core

The remarkable reactivity of this compound is a direct consequence of the synergistic electron-withdrawing effects of its substituents. The pyrimidine ring itself is inherently electron-deficient compared to benzene, a characteristic that is significantly amplified by the presence of the methylsulfonyl, bromo, and methyl carboxylate groups. This pronounced electrophilicity makes the pyrimidine core highly susceptible to attack by a wide range of nucleophiles.

The Methylsulfonyl Group: An Exceptional Leaving Group

The methylsulfonyl (-SO₂CH₃) group at the C2 position is the linchpin of this molecule's reactivity. It functions as an outstanding leaving group in nucleophilic aromatic substitution reactions, far surpassing the lability of halides or other common leaving groups in similar systems. The sulfonyl group's strong inductive and mesomeric electron-withdrawing capabilities powerfully activate the C2 position for nucleophilic attack. Upon substitution, it departs as the stable, non-nucleophilic methanesulfinate anion.

Activation by the 5-Bromo and 4-Carboxylate Substituents

The bromine atom at the C5 position and the methyl carboxylate group at the C4 position play crucial roles in enhancing the electrophilicity of the pyrimidine ring. Both are electron-withdrawing groups that further deplete the electron density of the aromatic system, thereby lowering the activation energy for nucleophilic attack. This heightened reactivity allows for substitutions to occur under mild conditions with a broad spectrum of nucleophiles.

The following diagram illustrates the logical flow of factors contributing to the high reactivity of the target molecule.

Caption: Factors enhancing the reactivity of the title compound.

Regioselectivity in Nucleophilic Aromatic Substitution

The substitution pattern of this compound directs nucleophilic attack to a specific position. The methylsulfonyl group at C2 is the most labile leaving group on the ring. While the bromine at C5 could also be displaced under more forcing conditions, the activation of the C2 position by both the adjacent nitrogen atom and the powerful sulfonyl group makes it the primary site of reaction. Therefore, nucleophilic aromatic substitution reactions on this substrate are expected to proceed with high regioselectivity, with the incoming nucleophile displacing the methylsulfonyl group.

The general mechanism for the SNAr reaction is depicted below:

Sources

Stability of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate under acidic/basic conditions

Introduction

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is a highly functionalized heterocyclic compound of significant interest to researchers and professionals in drug development and agrochemical synthesis. Its pyrimidine core is a common motif in biologically active molecules, and the presence of a bromine atom, a methylsulfonyl group, and a methyl carboxylate group offers multiple points for synthetic modification.[1][2][3] The bromine at the 5-position enhances reactivity, making it a valuable building block for introducing diverse functional groups through reactions like nucleophilic substitution.[1] The methylsulfonyl group at the 2-position and the methyl carboxylate at the 4-position further influence the electronic properties and reactivity of the pyrimidine ring.

Understanding the chemical stability of this molecule under various conditions is paramount for its effective use in synthesis, formulation, and as a potential drug candidate. This guide provides a comprehensive analysis of the potential stability of this compound under both acidic and basic conditions, outlines potential degradation pathways, and presents a robust experimental framework for its stability assessment.

Predicted Stability Profile: A Mechanistic Perspective

The stability of this compound is dictated by the interplay of its three key functional groups on the pyrimidine ring. Based on established principles of organic chemistry and literature on related pyrimidine derivatives, we can anticipate distinct degradation pathways under acidic and basic conditions.

Stability Under Acidic Conditions

Under acidic conditions, the primary site of reactivity is expected to be the methyl ester. Acid-catalyzed hydrolysis of the ester to the corresponding carboxylic acid is a probable degradation pathway.[4][5][6] The pyrimidine ring itself is generally more stable under acidic conditions compared to basic conditions. The sulfonyl group is also anticipated to be relatively stable to acid hydrolysis.

Proposed Degradation Pathway (Acidic):

The primary degradation product under acidic conditions is predicted to be 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid.

Caption: Proposed acidic degradation pathway.

Stability Under Basic Conditions

Basic conditions are expected to present a more complex degradation profile. Two primary degradation pathways are anticipated:

-

Saponification of the Methyl Ester: Similar to acidic conditions, the methyl ester is susceptible to base-catalyzed hydrolysis (saponification) to yield the carboxylate salt.[5][6]

-

Hydrolysis of the Sulfonyl Group: Pyrimidine sulfones, particularly at the 2-position, are known to undergo alkaline hydrolysis to the corresponding hydroxypyrimidine.[7][8][9] This reaction proceeds via a nucleophilic aromatic substitution mechanism where the hydroxide ion attacks the electron-deficient pyrimidine ring, leading to the displacement of the methylsulfonyl group. The presence of other electron-withdrawing groups on the ring can influence the rate of this hydrolysis.[8]

Proposed Degradation Pathways (Basic):

Two main degradation products are predicted under basic conditions: the saponification product and the hydrolysis product of the sulfonyl group.

Caption: Proposed basic degradation pathways.

Experimental Design for Stability Assessment

A comprehensive stability study is essential to empirically determine the degradation profile of this compound. The following experimental design is proposed, adhering to principles of scientific integrity and trustworthiness.[10][11][12][13][14]

Materials and Methods

Table 1: Experimental Conditions

| Parameter | Acidic Conditions | Basic Conditions |

| Solvent System | Acetonitrile/Water (e.g., 1:1 v/v) | Acetonitrile/Water (e.g., 1:1 v/v) |

| Acid/Base | 0.1 M Hydrochloric Acid (HCl) | 0.1 M Sodium Hydroxide (NaOH) |

| Temperature | 40°C, 60°C | 40°C, 60°C |

| Time Points | 0, 2, 4, 8, 24, 48 hours | 0, 2, 4, 8, 24, 48 hours |

| Concentration | 1 mg/mL | 1 mg/mL |

| Analytical Method | High-Performance Liquid Chromatography (HPLC-UV) | High-Performance Liquid Chromatography (HPLC-UV) |

Experimental Workflow

The following workflow ensures a systematic and reproducible stability assessment.

Caption: Experimental workflow for stability testing.

Analytical Methodology

A validated stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and its degradation products.[15][16][17]

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

The use of a photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks, which can aid in peak tracking and identification. For structural elucidation of any significant degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis should be performed.[16]

Data Interpretation and Reporting

The stability of this compound will be assessed by monitoring the decrease in the peak area of the parent compound over time. The percentage of the parent compound remaining at each time point should be calculated. The formation of degradation products should be monitored by the appearance and increase in their respective peak areas.

Table 3: Example Data Summary Table

| Time (hours) | % Parent Remaining (Acidic, 40°C) | % Degradant 1 (Acidic, 40°C) | % Parent Remaining (Basic, 40°C) | % Degradant 2 (Basic, 40°C) | % Degradant 3 (Basic, 40°C) |

| 0 | 100 | 0 | 100 | 0 | 0 |

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 24 | |||||

| 48 |

Conclusion

This technical guide provides a scientifically grounded framework for understanding and evaluating the stability of this compound under acidic and basic conditions. The predicted degradation pathways, centered on ester hydrolysis under acidic conditions and a combination of ester saponification and sulfonyl group hydrolysis under basic conditions, provide a strong basis for targeted analytical investigation. The detailed experimental protocol outlined herein offers a robust methodology for researchers, scientists, and drug development professionals to confidently assess the stability of this important chemical entity, ensuring its quality and suitability for its intended applications.

References

-

Brown, D. J., & Ford, P. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic, 20, 2720. [Link]

-

RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. [Link]

-

Bar-Yehuda, S., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 142(37), 15844-15857. [Link]

-

Brown, D. J., & Hoskins, J. A. (1971). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic, 2214-2217. [Link]

-

Danagulyan, G. G., et al. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(1), 93-97. [Link]

-

Slideshare. (n.d.). Stability testing protocols. [Link]

-

PubChem. (n.d.). 5-Bromopyrimidine. [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

ACS Publications. (2021). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

-

QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. [Link]

-

ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. [Link]

-

RSC Publishing. (2019). Conversion and degradation pathways of sulfoximines. [Link]

-

MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

-

Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4514-4524. [Link]

-

ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... [Link]

-

PubMed. (2011). Stability of sucrose fatty acid esters under acidic and basic conditions. [Link]

-

Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium?. [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

-

YouTube. (2014). Ester Hydrolysis (Acidic and Basic Conditions). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Bromopyrimidine | 4595-59-9 [amp.chemicalbook.com]

- 4. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. sci-hub.se [sci-hub.se]

- 8. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. Stability testing protocols | PPTX [slideshare.net]

- 11. www3.paho.org [www3.paho.org]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. ema.europa.eu [ema.europa.eu]

- 14. qualityhub.com [qualityhub.com]

- 15. hovione.com [hovione.com]

- 16. ijmr.net.in [ijmr.net.in]

- 17. researchgate.net [researchgate.net]

A Comprehensive Guide to the Determination and Interpretation of the Solubility of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate in Organic Solvents

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—a bromine atom, a methylsulfonyl group, and a methyl carboxylate ester—creates a unique electronic and steric profile that dictates its interaction with its environment. For researchers in drug development, understanding the solubility of such a molecule is a paramount concern.

Solubility is a fundamental physicochemical property that governs a compound's behavior in virtually every stage of the development pipeline.[1][2] Poor aqueous solubility can lead to low and erratic bioavailability for oral drug candidates, while low solubility in organic solvents can severely hamper synthesis, purification, and the formulation of dosage forms.[3][4][5] Inadequate solubility can cause compounds to precipitate out of solution during high-throughput screening assays, leading to unreliable data and false negatives.[6]

This guide serves as a comprehensive technical manual for scientists and researchers. Due to the limited availability of public data on this specific molecule, this document provides the theoretical framework and detailed, field-proven experimental protocols necessary to:

-

Predict the solubility behavior of this compound based on its structural characteristics.

-

Experimentally determine its thermodynamic solubility in a range of common organic solvents using a gold-standard methodology.

-

Interpret the resulting data to build a robust solubility profile, enabling informed decisions in synthesis, formulation, and preclinical development.

Physicochemical Profile of the Target Compound

Before delving into experimental determination, a thorough analysis of the molecule's inherent properties provides a foundation for predicting its behavior.

Table 1: Physicochemical Identifiers for this compound

| Property | Value | Source |

| CAS Number | 1060795-14-3 | [7][8] |

| Molecular Formula | C₇H₇BrN₂O₄S | [7][9] |

| Molecular Weight | 295.11 g/mol | [7][8] |

| Physical Form | Crystalline Solid | [7] |

| Structure | A pyrimidine ring substituted with a bromine atom, a methylsulfonyl group, and a methyl carboxylate group. | [7] |

Structural Analysis and Polarity Considerations:

The solubility of this compound is a direct consequence of the interplay between its functional groups and a given solvent.

-

Polar Moieties: The molecule possesses several polar groups capable of engaging in dipole-dipole interactions and, to a lesser extent, acting as hydrogen bond acceptors. The sulfonyl group (SO₂) is strongly electron-withdrawing and highly polar. The methyl carboxylate group (-COOCH₃) also contributes significant polarity. The nitrogen atoms in the pyrimidine ring are electronegative and can act as hydrogen bond acceptors.

-

Non-Polar/Hydrophobic Moieties: The pyrimidine ring itself has aromatic character, and the methyl groups on the sulfonyl and ester functions contribute some non-polar character. The bromine atom is large and polarizable, contributing to dispersion forces.

Given this structure, the compound is expected to be poorly soluble in non-polar solvents like hexane and cyclohexane. Its solubility should increase in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) that can engage in dipole-dipole interactions. The highest solubility is anticipated in polar solvents that can effectively solvate both the polar functional groups and the core structure.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

While the "like dissolves like" principle provides a useful starting point, a more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP).[10][11] This model deconstructs the total cohesive energy of a substance into three components, which can be treated as coordinates in a 3D "Hansen space".[12]

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonding.

The fundamental principle is that substances with similar HSP coordinates are likely to be miscible. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility. By testing a compound's solubility in a range of solvents with known HSPs, a "solubility sphere" can be determined for the compound, with the center of the sphere representing the compound's own HSP values. Solvents that fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.

Caption: A diagram illustrating the Hansen Solubility Sphere.

Table 2: Hansen Solubility Parameters (HSP) for Common Organic Solvents (Units: MPa⁰·⁵)

| Solvent | Category | δD | δP | δH |

| n-Hexane | Non-Polar | 14.9 | 0.0 | 0.0 |

| Toluene | Aromatic | 18.0 | 1.4 | 2.0 |

| Dichloromethane | Halogenated | 17.0 | 7.3 | 7.1 |

| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 |

| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 |

| 2-Propanol (IPA) | Polar Protic | 15.8 | 6.1 | 16.4 |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 |

| Methanol | Polar Protic | 14.7 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 |

Note: HSP values can vary slightly depending on the source and determination method.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the universally recognized gold standard for determining equilibrium (thermodynamic) solubility.[13] It involves creating a saturated solution of the compound in the solvent of interest and allowing it to reach equilibrium before measuring the concentration of the dissolved solute. This method is reliable and provides the true thermodynamic solubility, which is essential for formulation and preclinical studies.[6][14]

Materials and Equipment

-

This compound (crystalline solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of holding the selected vials

-

Syringes and syringe filters (0.22 µm, ensure solvent compatibility, e.g., PTFE)

-

Volumetric flasks and pipettes for dilutions

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) for concentration analysis

Step-by-Step Procedure

-

Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point is to add ~10-20 mg of the compound to 2 mL of the chosen solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator. The system must be agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium.

-

Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, facilitating the dissolution process. A prolonged equilibration time (typically 24 to 48 hours) is crucial to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[13][15] Shorter times may only yield kinetic solubility, which can be misleading.[14]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the larger solid particles settle. Then, separate the saturated solution (supernatant) from the undissolved solid.

-

Self-Validation: The most robust method is centrifugation at the same temperature for 15-30 minutes. This ensures that even fine particulates are pelleted, preventing them from artificially inflating the measured concentration. Direct filtration is an alternative, but care must be taken to avoid clogging or adsorption of the solute onto the filter membrane.

-

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial.

-

Causality: This step is critical to remove any remaining microscopic solid particles. The filtered sample should then be precisely diluted with the appropriate mobile phase or solvent into the calibrated range of the analytical method.

-

-

Concentration Analysis: Quantify the concentration of the compound in the diluted samples using a pre-validated HPLC method. A calibration curve must be generated using standards of known concentrations prepared from the same solid compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final solubility in appropriate units, such as mg/mL and mol/L.

Caption: Experimental workflow for the Shake-Flask solubility method.

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded and presented in a clear, tabular format to allow for easy comparison and analysis.

Table 3: Template for Recording Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Observation (Good/Poor) |

| n-Hexane | 25 | |||

| Toluene | 25 | |||

| Dichloromethane | 25 | |||

| Acetone | 25 | |||

| Ethyl Acetate | 25 | |||

| Acetonitrile | 25 | |||

| 2-Propanol | 25 | |||

| Methanol | 25 | |||

| DMSO | 25 | |||

| DMF | 25 |

Interpretation: Once populated, this table will provide a clear solubility profile. By correlating the results with the HSP values in Table 2, one can begin to estimate the HSP of this compound. The solvents that yield the highest solubility ("good" solvents) will likely have HSP values closest to that of the compound itself. This information is invaluable for selecting appropriate solvents for future synthetic steps, purification processes (e.g., crystallization), and formulation development.

Conclusion

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io . (2024). protocols.io. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025). YouTube. [Link]

-

How to determine the solubility of a substance in an organic solvent ? . (2024). ResearchGate. [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? . (2013). ResearchGate. [Link]

-

Experiment 1. Solubility of Organic Compounds . Scribd. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . (n.d.). [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . (2018). Regulations.gov. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). [Link]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules . Biomedical and Pharmacology Journal, 13(2). [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques . ISRN pharmaceutics, 2012. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques . ISRN pharmaceutics, 2012, 195727. [Link]

-

HSP for Beginners . Hansen Solubility Parameters. [Link]

-

CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development . (2015). In Drug-like Properties: Concepts, Structure-Design and Methods. [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids . Accu Dyne Test. [Link]

-

Drug solubility: importance and enhancement techniques . (2012). ISRN Pharmaceutics. [Link]

-

This compound . PubChem. [Link]

-

Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions . Journal of Materials Chemistry C. [Link]

-

Designer Solvent Blends . Hansen Solubility Parameters. [Link]

-

Hansen solubility parameter . Wikipedia. [Link]

-

CAS RN 1060795-14-3 | Methyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate . Hoffman Fine Chemicals. [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. books.rsc.org [books.rsc.org]

- 3. ucd.ie [ucd.ie]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. This compound (1060795-14-3) for sale [vulcanchem.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. This compound | C7H7BrN2O4S | CID 45588266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.ws [chem.ws]

- 11. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

Discovery and history of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate

An In-Depth Technical Guide to Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate: Synthesis, Properties, and Applications

Abstract

This compound is a key heterocyclic building block in modern medicinal chemistry and pharmaceutical research. Its strategic placement of a bromine atom, a methylsulfonyl group, and a methyl carboxylate group on a pyrimidine core makes it a versatile intermediate for the synthesis of complex bioactive molecules.[1] The methylsulfonyl moiety, in particular, can act as a crucial leaving group in nucleophilic aromatic substitution reactions or influence the molecule's solubility and interactions with biological targets.[1] This guide provides a comprehensive overview of the compound's chemical identity, a detailed, field-proven synthetic protocol, and an exploration of its historical context and significance in drug discovery. The methodologies are presented with an emphasis on the underlying chemical principles and experimental causality, designed for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Unambiguous identification is critical for any chemical entity in a research and development setting. This compound is cataloged under CAS Registry Number 1060795-14-3.[2] Its structural and physical characteristics are foundational to its handling, reactivity, and application in synthesis.

Caption: Core identification data for the target compound.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1060795-14-3 | [2][3] |

| Molecular Formula | C₇H₇BrN₂O₄S | [2] |

| Molecular Weight | 295.11 g/mol | [2] |

| InChI | 1S/C7H7BrN2O4S/c1-14-6(11)5-4(8)3-9-7(10-5)15(2,12)13/h3H,1-2H3 | [2] |

| SMILES | COC(=O)C1=NC(=NC=C1Br)S(=O)(=O)C |[2] |

Table 2: Physicochemical and Handling Properties

| Property | Value | Rationale and Notes | Source |

|---|---|---|---|

| Physical Form | Crystalline Solid | Typical for small organic molecules of this molecular weight. | [2] |

| Storage | 2-8°C under inert atmosphere | Recommended to maintain long-term stability and prevent degradation from moisture or atmospheric contaminants. | [2] |

| Solubility | Soluble in polar organic solvents | The presence of sulfonyl and ester groups enhances solubility in solvents like dichloromethane. |[1] |

The Synthetic Pathway: A Two-Step Transformation

The most prevalent and efficient synthesis of this compound does not begin from first principles but rather from a commercially available, advanced precursor. The key transformation is a selective oxidation of a methylsulfanyl (thioether) group to a methylsulfonyl (sulfone) group. This two-step sequence is reliable and scalable.

Caption: The two-step synthetic workflow to the target compound.

The Precursor: Synthesis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

The journey begins with the esterification of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid. This is a classic Fischer esterification, employing an excess of alcohol (methanol) as both solvent and reagent, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (e.g., 7.64 g, 30.7 mmol) in methanol (60 mL).[4]

-

Causality: Methanol is used in large excess to drive the equilibrium towards the ester product, according to Le Châtelier's principle.

-

-

Catalysis: Carefully add concentrated sulfuric acid (2 mL) to the solution.[4]

-

Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Heating: Heat the mixture to reflux and maintain for 24 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice water.

-

Causality: Quenching with water precipitates the organic product, which has low water solubility, and dilutes the acid.[4]

-

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM).[4]

-

Purification: Wash the combined organic phases with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by drying over anhydrous sodium sulfate.[4] Concentrate the solvent under reduced pressure to yield the target compound, Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate.[4]

The Oxidation Step: From Thioether to Sulfone

The critical step is the oxidation of the electron-rich sulfur atom of the methylsulfanyl group to the electron-deficient sulfone. This transformation dramatically alters the electronic properties of the C2 position of the pyrimidine ring, converting the methylsulfanyl group into a good leaving group for subsequent nucleophilic substitution reactions.

Experimental Protocol: Thioether Oxidation

-

Reaction Setup: Dissolve the precursor, Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate, in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.[2]

-

Temperature Control: Cool the solution in an ice bath to 0°C.

-

Causality: The oxidation is exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent potential side reactions or over-oxidation.

-

-

Reagent Addition: Slowly add 3-chloroperbenzoic acid (m-CPBA) to the cooled solution.[2]

-

Causality: m-CPBA is a widely used and effective oxidant for this type of transformation due to its selectivity and ease of handling. Two equivalents are required for the conversion of the thioether to the sulfone.

-

-

Reaction: Stir the reaction mixture for several hours (typically 6-6.5 hours), allowing it to slowly warm to room temperature.[2] Monitor the reaction's completion by TLC or LCMS.

-

Work-up and Purification: Upon completion, perform an appropriate aqueous work-up to remove the m-CPBA byproduct (3-chlorobenzoic acid). The product is then typically purified using silica gel chromatography to yield the final, high-purity this compound.[2]

-

Trustworthiness: Procedures for analogous compounds report yields in the range of 75-80% after purification.[2]

-

Historical Context and Research Significance

While a singular "discovery" event for this compound is not prominently documented, its history is interwoven with the advancement of medicinal chemistry, particularly in the development of kinase inhibitors. Its emergence in chemical catalogs and patent literature points to its value as a highly functionalized synthetic intermediate.

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of many approved drugs.[5] The specific substitution pattern of this compound offers three distinct points for chemical modification:

-

The C5-Bromine: A handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

-

The C2-Methylsulfonyl Group: An excellent leaving group that can be readily displaced by a variety of nucleophiles (e.g., amines, thiols) in SNAr reactions. This is a cornerstone of many synthetic strategies targeting enzyme active sites.[1]

-

The C4-Methyl Carboxylate: Can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations.[6]

The utility of this and structurally related pyrimidines is demonstrated in numerous patents for compounds targeting protein kinases and other enzymes implicated in diseases like cancer.[7][8] Its synthesis and application are driven by the need for modular and versatile building blocks that enable the rapid exploration of chemical space around a validated biological target.

Conclusion

This compound is more than just a chemical compound; it is a testament to the enabling power of synthetic chemistry in modern drug discovery. Its well-defined and high-yielding synthetic pathway, originating from its methylsulfanyl precursor, provides researchers with reliable access to a versatile molecular scaffold. The strategic arrangement of its functional groups offers a predictable and powerful toolkit for constructing complex molecular architectures, solidifying its role as a valuable intermediate for scientists and drug development professionals aiming to create the next generation of therapeutic agents.

References

-

Title: this compound | C7H7BrN2O4S | CID 45588266 Source: PubChem - NIH URL: [Link]

-

Title: CAS RN 1060795-14-3 | Methyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate Source: Hoffman Fine Chemicals URL: [Link]

- Title: US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)

-

Title: The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist Source: PubMed URL: [Link]

- Title: US8946235B2 - 2-(2,4,5-substituted-anilino)

Sources

- 1. CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine [cymitquimica.com]

- 2. This compound (1060795-14-3) for sale [vulcanchem.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]